molecular formula C9H10FN B13949752 2-Ethenyl-3-fluoro-N-methylaniline CAS No. 210536-39-3

2-Ethenyl-3-fluoro-N-methylaniline

Katalognummer: B13949752
CAS-Nummer: 210536-39-3
Molekulargewicht: 151.18 g/mol
InChI-Schlüssel: MVMWVVUCXNCCOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethenyl-3-fluoro-N-methylaniline is an organic compound that belongs to the class of aromatic amines This compound features a benzene ring substituted with an ethenyl group, a fluorine atom, and a methylated amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-3-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nitration of a suitable precursor, followed by reduction to form the amine. Another method includes direct nucleophilic substitution reactions, where a halogenated precursor undergoes substitution with a nucleophile under high temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethenyl-3-fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2-Ethenyl-3-fluoro-N-methylaniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-ethenyl-3-fluoro-N-methylaniline involves its interaction with various molecular targets. The ethenyl group allows for potential polymerization reactions, while the fluorine atom can influence the compound’s reactivity and stability. The methylated amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethenyl-3-fluoro-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .

Eigenschaften

CAS-Nummer

210536-39-3

Molekularformel

C9H10FN

Molekulargewicht

151.18 g/mol

IUPAC-Name

2-ethenyl-3-fluoro-N-methylaniline

InChI

InChI=1S/C9H10FN/c1-3-7-8(10)5-4-6-9(7)11-2/h3-6,11H,1H2,2H3

InChI-Schlüssel

MVMWVVUCXNCCOA-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C(=CC=C1)F)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.